Unii-19moj78E62

Description

Current State of Pre-clinical Investigation Pertaining to Compound [UNII-19MOJ78E62]

Direct pre-clinical investigations focused exclusively on this compound are not extensively documented in publicly available scientific literature. The research focus in the context of clofazimine (B1669197) is predominantly on the parent drug's efficacy and safety. However, the characterization and control of impurities like this compound are standard components of drug development and manufacturing. synzeal.com

Foundational Research and Historical Context of Analogous Chemical Entities

The most significant analogous chemical entity to this compound is its parent compound, clofazimine. Clofazimine is a riminophenazine dye that was first synthesized in the 1950s. nih.gov It was initially investigated for its activity against tuberculosis. nih.govacs.org

Clofazimine's development was a part of the broader effort to find new treatments for mycobacterial infections. While its efficacy in early animal models of tuberculosis was promising, it was later repurposed for the treatment of leprosy (Hansen's disease), particularly multibacillary leprosy and leprosy complicated by erythema nodosum leprosum (ENL). acs.orgwikipedia.org It is now a cornerstone of multi-drug therapy for leprosy, used in combination with drugs like dapsone (B1669823) and rifampicin. wikipedia.orgdermnetnz.org

The mechanism of action of clofazimine is not fully elucidated but is thought to involve binding to mycobacterial DNA and inhibiting its growth. pediatriconcall.com It also possesses anti-inflammatory properties, which are beneficial in managing leprosy reactions. pediatriconcall.com The research into clofazimine has also explored its potential use for other conditions, including other mycobacterial infections like Mycobacterium avium complex (MAC) and certain inflammatory skin conditions. wikipedia.orgdermnetnz.org More recently, there has been interest in repurposing clofazimine for drug-resistant tuberculosis and even as an anticancer agent due to its inhibitory effects on the Wnt signaling pathway. nih.govmdpi.com

The study of clofazimine's analogues has been an area of research aimed at improving its therapeutic properties, such as enhancing water solubility and reducing side effects like skin discoloration. unil.ch

Identification of Key Research Gaps and Future Directions in Scholarly Inquiry for Compound [this compound]

The primary research gap concerning this compound is the lack of specific pharmacological and toxicological data. As a known impurity of clofazimine, understanding its intrinsic biological activity is important for a complete safety profile of the drug.

Future research on this compound should be directed towards several key areas:

Isolation and Characterization: The first step would be the isolation of pure this compound to enable detailed in vitro and in vivo studies. Its physicochemical properties should be thoroughly characterized.

Pharmacological Profiling: The compound should be screened for biological activity, including antibacterial and anti-inflammatory effects, to determine if it contributes to the therapeutic profile of clofazimine or has any off-target effects.

Toxicological Evaluation: A comprehensive toxicological assessment is needed to understand its safety profile. This would include studies on cytotoxicity, genotoxicity, and other potential adverse effects.

Analytical Method Development: The development of sensitive and specific analytical methods for the detection and quantification of this compound in clofazimine drug substance and drug products is essential for quality control during manufacturing. researchgate.net

Metabolic Studies: Investigating whether this compound is a metabolite of clofazimine in humans would provide valuable information for its safety assessment.

Chemical Identification of this compound

| Identifier | Value |

|---|---|

| UNII | 19MOJ78E62 |

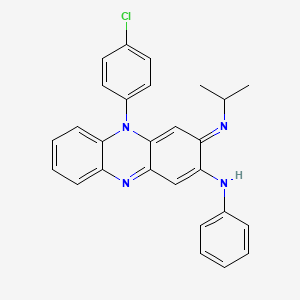

| Chemical Name | 5-(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]-N-phenyl-2-phenazinamine |

| CAS Number | 2158184-11-1 |

| Molecular Formula | C27H23ClN4 |

| Synonyms | Clofazimine Impurity B, Clofazimine Related Compound B |

Key Properties of the Analogous Compound: Clofazimine

| Property | Description |

|---|---|

| Drug Class | Riminophenazine dye, Antimycobacterial, Anti-inflammatory |

| Primary Use | Treatment of leprosy |

| Other Investigated Uses | Drug-resistant tuberculosis, Mycobacterium avium complex infections, certain inflammatory skin conditions, cancer |

| Mechanism of Action | Binds to mycobacterial DNA, inhibiting growth; possesses anti-inflammatory effects. |

| Common Side Effects | Skin discoloration (reddish-brown), gastrointestinal issues. |

Table of Compound Names

| Compound Name |

|---|

| 5-(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]-N-phenyl-2-phenazinamine |

| Clofazimine |

| Clofazimine Impurity B |

| Clofazimine Related Compound B |

| Dapsone |

| N-nitroso clofazimine impurity B |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-phenyl-3-propan-2-yliminophenazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4/c1-18(2)29-24-17-27-25(16-23(24)30-20-8-4-3-5-9-20)31-22-10-6-7-11-26(22)32(27)21-14-12-19(28)13-15-21/h3-18,30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODRNNREDTYXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158184-11-1 | |

| Record name | 2-Phenazinamine, 5-(4-chlorophenyl)-3,5-dihydro-3-((1-methylethyl)imino)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2158184111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-CHLOROPHENYL)-3-(ISOPROPYLIMINO)-N-PHENYL-3,5-DIHYDROPHENAZIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19MOJ78E62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Compound Unii 19moj78e62

Established Synthetic Pathways for Compound [UNII-19MOJ78E62]

While dedicated synthetic routes for the impurity itself are not prevalent in the literature, its formation can be understood from the established synthesis of Clofazimine (B1669197) and related analogues. The core synthesis of the phenazine (B1670421) structure typically involves the condensation of substituted 1,2-diaminobenzene precursors. researchgate.netgoogle.com A plausible pathway for this compound can be inferred from multi-step sequences that build the phenazine core first, followed by functionalization.

A key intermediate in Clofazimine synthesis is N-(4-chlorophenyl)-1,2-phenylenediamine. google.com The general synthesis of Clofazimine involves the reaction of 2-fluoronitrobenzene with p-chloroaniline, followed by reduction of the nitro group to an amine, oxidative cyclization to form the phenazine core, and subsequent reaction with isopropylamine (B41738). cjph.com.cn The target compound, featuring an additional N-phenyl group, likely originates from variations or side-reactions in this pathway.

A direct synthetic approach to highly similar structures has been demonstrated. For instance, the synthesis of 5-(4-Chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine (a structural precursor to the target compound, lacking only the N-phenyl group) has been achieved. mdpi.com This precursor was synthesized by first creating the 3-imino-3,5-dihydrophenazin-2-amine core via hydrogenation of a nitro-phenazine precursor followed by air oxidation, and then installing the isopropyl-imino group by reacting the core with isopropylamine in a sealed vessel at 110 °C. mdpi.com The final N-phenyl group could then be installed via a palladium-catalyzed N-arylation reaction, such as a Buchwald-Hartwig amination, by reacting this precursor with a phenyl-donating reagent like bromobenzene. mdpi.comrsc.org

The formation of the phenazine tricycle is commonly achieved through the oxidative dimerization of ortho-phenylenediamine derivatives. researchgate.net In the case of Clofazimine-type compounds, this involves the condensation of two molecules of an N-aryl-substituted 1,2-phenylenediamine. google.com This process is typically facilitated by an oxidizing agent, such as ferric chloride, which enables the coupling and subsequent cyclization to form the dihydrophenazine ring system. cjph.com.cn

The introduction of the imine group at the C3 position is a classic nucleophilic addition-elimination reaction. libretexts.org An amine, in this case, isopropylamine, acts as a nucleophile, attacking an electrophilic carbon on the phenazine ring (often an anilino or similar precursor group). This is followed by the elimination of a leaving group to form the C=N double bond of the imine. cjph.com.cnlibretexts.org This reaction is reversible and can be driven to completion by removing the byproduct, such as water. libretexts.org

From a stereochemical perspective, the compound this compound is achiral. However, the imine bond introduces the possibility of geometric isomerism (E/Z isomerism). The specific geometry of the C=N double bond is a key stereochemical feature, and related compounds are often specified as the (E)-isomer. spectrasynth.com Control of this stereochemistry can depend on the reaction conditions and the relative thermodynamic stability of the isomers.

As this compound is primarily considered an impurity in the production of Clofazimine, optimization strategies often focus on minimizing its formation to enhance the purity of the main drug product. google.com Control over the reaction environment is critical for selectivity.

One significant advancement is the use of continuous flow chemistry for the synthesis of Clofazimine. acs.org This technology was found to produce a product free from additional impurities that were observed in conventional batch processes, demonstrating that the reaction methodology itself is a key parameter for controlling selectivity. acs.org Another area of optimization involves the purification of the crude product. A patented method describes the effective reduction of Clofazimine condensation product isomers and other impurities by using a mixed solvent system of dichloromethane (B109758) and an alcohol (such as methanol (B129727) or ethanol) for recrystallization. google.com This process improved the purity of Clofazimine from 85.0% to over 99.3% by selectively precipitating the desired product while leaving impurities like the target compound in the solution. google.com

The quality of key starting materials also dictates the impurity profile. Optimizing the synthesis of the N-(4-chlorophenyl)-1,2-phenylenediamine intermediate by using specific organic bases and metallic nickel as a reduction catalyst has been shown to provide a higher quality intermediate, which in turn leads to a cleaner final product with fewer side-reactions. google.com

Table 1: Summary of Methodological Strategies for Synthesis and Purity Control

| Strategy | Approach | Key Parameters | Outcome | Reference(s) |

|---|---|---|---|---|

| Synthesis Technology | Continuous Flow Synthesis | Reactor type, residence time, temperature. | Avoids additional impurities found in batch processes. | acs.org |

| Purification | Recrystallization | Mixed solvent system (Dichloromethane/Methanol or Ethanol). | Increases purity of main product from ~85% to >99% by removing isomers and related impurities. | google.com |

| Intermediate Synthesis | Optimized Catalysis | Use of organic bases and metallic nickel catalyst. | Yields a higher quality, purer intermediate, leading to fewer side products. | google.com |

| Imination Reaction | High Temperature/Pressure | Reaction with isopropylamine in a sealed bomb at 110 °C. | Drives the formation of the C3-isopropyl-imino group, achieving high yield (82%) for a precursor. | mdpi.com |

Chemical Reaction Mechanisms and Stereochemical Control

Rational Design and Implementation of Derivatization Strategies for Compound [this compound]

Derivatization of the core riminophenazine structure, of which this compound is an example, is a key strategy for developing new therapeutic agents with improved properties or for creating tools for chemical biology. d-nb.info Modifications typically target the N-5 phenyl ring, the C-2 amine, or the C-3 imine substituent to modulate lipophilicity, water solubility, and biological activity. d-nb.infounil.ch

The synthesis of analogues from a core structure similar to this compound has been demonstrated as a viable strategy for generating novel compounds. A prominent method involves palladium-catalyzed cross-coupling reactions to modify the C-2 amino group. mdpi.com In one study, 5-(4-Chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine was reacted with 2-bromopyrimidine (B22483) or 2-bromopyrazine (B1269915) using a Pd₂(dba)₃/DPPF catalyst system to generate novel N-pyrimidin-2-yl and N-pyrazin-2-yl analogues in high yields (95.8% and 95.2%, respectively). mdpi.com This approach highlights a robust method for creating a library of derivatives by varying the aryl or heteroaryl halide coupling partner.

Another rational design strategy focuses on improving the physicochemical properties of the Clofazimine scaffold. To combat the poor water solubility and high lipophilicity that leads to skin pigmentation, analogues have been developed by replacing the C-3 imine side chain with C-3 aminopyridinyl groups. unil.ch This modification led to a dramatic improvement in aqueous solubility (exceeding 0.1 M for some analogues compared to the virtual insolubility of Clofazimine) and enhanced potency against certain biological targets. unil.ch The synthesis of these analogues often involves standard amide coupling reactions.

Furthermore, hybrid molecules have been designed by merging the pharmacophores of Clofazimine with other biologically active molecules, such as the natural product alantolactone, to create compounds with potentially synergistic or novel mechanisms of action. mdpi.com

Table 2: Examples of Derivatization Strategies for the Riminophenazine Core

| Parent Scaffold | Derivatization Strategy | Reagents/Conditions | Resulting Analogue Type | Purpose of Derivatization | Reference(s) |

|---|---|---|---|---|---|

| 5-(4-Chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine | Buchwald-Hartwig Amination | 2-Bromopyrimidine, Pd₂(dba)₃, DPPF, Cs₂CO₃ | C-2 N-pyrimidin-2-yl analogue | Generation of new analogues with potential antibacterial activity. | mdpi.com |

| 5-(4-Chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine | Buchwald-Hartwig Amination | 2-Bromopyrazine, Pd₂(dba)₃, DPPF, Cs₂CO₃ | C-2 N-pyrazin-2-yl analogue | Generation of new analogues with potential antibacterial activity. | mdpi.com |

| Clofazimine | Side-chain replacement | Amide coupling with aminopyridines | C-3 aminopyridinyl riminophenazines | Improve aqueous solubility, reduce tissue accumulation, and enhance anti-cancer activity. | unil.ch |

Derivatization is a common chemical strategy to enhance the detection and analysis of compounds via spectroscopic or chromatographic methods. synzeal.com This typically involves attaching a group that improves a molecule's volatility for gas chromatography (GC) or its response to a specific detector (e.g., UV-Vis, fluorescence) for high-performance liquid chromatography (HPLC). synzeal.com

For the compound this compound and related phenazines, derivatization is often unnecessary for standard HPLC-UV analysis. The extended π-conjugated system of the phenazine core acts as a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry without chemical modification. mdpi.comresearchgate.net Indeed, validated HPLC methods for Clofazimine and its impurities rely on direct detection, with optimization focused on the mobile phase composition and column chemistry to achieve separation. mdpi.cominnpharmacotherapy.com

However, should enhanced sensitivity be required, or for analysis by other techniques, general derivatization strategies could be applied. For instance, to enable highly sensitive fluorescence detection, the secondary amine at the C-2 position could potentially be reacted with a fluorogenic reagent. While classic reagents like o-phthalaldehyde (B127526) (OPA) are specific for primary amines, other reagents are available for secondary amines. who.int For analysis by GC-Mass Spectrometry (GC-MS), which is typically challenging for large, polar, non-volatile molecules like phenazines, derivatization would be essential. A common approach is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogen on the secondary amine with a volatile trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility and thermal stability. synzeal.com It is important to note that specific literature detailing the analytical derivatization of this compound is not available, and these represent general, plausible approaches.

Molecular and Cellular Pharmacodynamics of Compound Unii 19moj78e62 in Pre Clinical Systems

Elucidation of the Mechanism of Action for Compound [Osilodrostat]

Osilodrostat is an orally active steroidogenesis inhibitor. wikipedia.orgtouchendocrinology.com Its primary mechanism of action is the potent inhibition of cortisol synthesis, which it achieves by targeting key enzymes within the adrenal steroidogenesis pathway. nih.govpatsnap.com Initially investigated for its effects on aldosterone (B195564) production, its significant impact on cortisol biosynthesis led to its development for conditions of cortisol excess. dovepress.comkarger.comresearchgate.net

Identification and Characterization of Primary Biological Targets

The primary biological targets of Osilodrostat are specific cytochrome P450 (CYP) enzymes located in the adrenal glands, which are critical for the biosynthesis of steroid hormones. viamedica.pl The principal targets are 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). drugbank.comdovepress.com By inhibiting these enzymes, Osilodrostat effectively blocks the final steps in the production of cortisol and aldosterone, respectively. karger.comviamedica.pl This leads to a reduction in circulating levels of these hormones and an accumulation of their precursors. drugbank.comkarger.com

Receptor Binding Kinetics and Affinity Profiling

Binding studies confirm that Osilodrostat exhibits high affinity for its primary enzyme targets, CYP11B1 and CYP11B2. nih.gov Off-target screening indicates a low affinity for various other receptors, suggesting a selective mechanism of action. europa.eu

Saturation binding assays are experimental methods used to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which represents the concentration of a ligand required to bind to 50% of the receptors at equilibrium. graphpad.comuah.esumich.edu A lower Kd value signifies a higher binding affinity. turkupetcentre.net For Osilodrostat, spectrophotometric equilibrium and competition binding assays performed with the target enzymes incorporated into lipid nanodiscs have been used to determine its binding affinity. nih.gov

Studies have confirmed the high affinity of Osilodrostat for both CYP11B1 and CYP11B2, with a reported dissociation constant (Kd) of approximately 1 nM or less for both enzymes. nih.govnih.gov In contrast, its binding to another steroidogenic enzyme, CYP11A1, is significantly weaker, with a Kd of 18.8 μM. nih.govnih.gov Specific Bmax values from preclinical studies were not detailed in the provided search results.

| Target Enzyme | Dissociation Constant (Kd) |

| CYP11B1 | ~1 nM |

| CYP11B2 | ~1 nM |

| CYP11A1 | 18.8 µM |

This table summarizes the binding affinity of Osilodrostat for key steroidogenic enzymes.

Competitive ligand displacement assays are used to determine the inhibition constant (Ki) of a compound by measuring how effectively it competes with a known radioligand for binding to a target. While specific Ki values from competitive receptor binding assays are not explicitly detailed, the mechanism of Osilodrostat's action on its target enzymes is characterized as competitive inhibition, suggesting it directly competes with the natural substrate at the enzyme's active site. patsnap.com The potent inhibitory concentrations (IC50) further reflect its high affinity.

Kinetic binding assays measure the rate of association (on-rate, kon) and the rate of dissociation (off-rate, koff) of a ligand and its target. bmglabtech.comrevvity.com These parameters determine the binding affinity (Kd = koff/kon) and the residence time of a drug on its target. turkupetcentre.netrevvity.com While the specific kon and koff rates for Osilodrostat binding to CYP11B1 and CYP11B2 were not found in the search results, these assays are standard in comprehensively characterizing the binding dynamics of such an inhibitor. giffordbioscience.comnih.govacellera.com

Competitive Ligand Displacement Assays (Ki determination)

Enzyme Inhibition Studies and Mechanistic Classification

Osilodrostat is classified as a competitive inhibitor of steroidogenic enzymes. patsnap.com In vitro studies using human adrenocortical cells and cell lines expressing specific human enzymes have been conducted to determine its inhibitory potency, typically reported as the half-maximal inhibitory concentration (IC50).

Osilodrostat is a potent inhibitor of human aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1). dovepress.commedchemexpress.com Its potency against CYP11B2 is particularly high, with a reported IC50 of 0.7 nM. dovepress.com The IC50 for CYP11B1 is 2.5 nM in some studies and 35 nM in others, indicating potent inhibition of the final step of cortisol synthesis. dovepress.commedchemexpress.com The compound also demonstrates weak inhibitory effects on other cytochrome P450 enzymes involved in drug metabolism, such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4/5. nih.govtg.org.aueuropa.eu Studies confirm negligible inhibition of CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase), underscoring its selectivity for the terminal enzymes in the cortisol and aldosterone pathways. nih.govnih.gov

| Target Enzyme | Inhibitory Potency (IC50) | Mechanistic Classification |

| Aldosterone Synthase (CYP11B2) | 0.7 nM | Potent Competitive Inhibitor |

| 11β-Hydroxylase (CYP11B1) | 2.5 nM - 35 nM | Potent Competitive Inhibitor |

| Cytochrome P450 1A2 (CYP1A2) | Moderate Inhibition | Weak to Moderate Inhibitor |

| Cytochrome P450 2C19 (CYP2C19) | Mild to Moderate Inhibition | Weak to Moderate Inhibitor |

| Cytochrome P450 2D6 (CYP2D6) | Mild Inhibition | Weak Inhibitor |

| Cytochrome P450 3A4/5 (CYP3A4/5) | Mild Inhibition | Weak Inhibitor |

This table provides a summary of the enzyme inhibition profile of Osilodrostat.

Reversible Inhibition (Competitive, Non-competitive, Uncompetitive, Mixed-type)

The primary mechanism of PAC-1 is not direct enzyme inhibition in the classical sense, but rather the reversal of inhibition. nih.gov Procaspase-3, the inactive zymogen form of the key executioner enzyme caspase-3, is known to be potently inhibited by endogenous zinc ions (Zn²⁺). wikipedia.orgnih.gov PAC-1 functions as a zinc chelator, binding to these inhibitory zinc ions and effectively removing them from the enzyme. nih.gov This sequestration of zinc relieves the inhibition, allowing procaspase-3 to adopt an active conformation and undergo auto-activation to the mature and active caspase-3. wikipedia.orgnih.gov

This interaction is reversible and concentration-dependent. As the concentration of PAC-1 increases, it chelates more zinc, leading to a corresponding increase in procaspase-3 activity. nih.gov This mechanism can be considered a form of de-inhibition or activation by removal of an inhibitor.

Interestingly, studies have shown that at very high concentrations, PAC-1 can exert an inhibitory effect on the already active caspase-3 enzyme, though its primary and therapeutically relevant action at lower concentrations is the activation of the procaspase form. nih.gov The table below summarizes the activation and inhibition-related constants for PAC-1.

Interactive Table: PAC-1 Activity on Caspases

| Compound | Target Enzyme | Effect | EC₅₀ (Activation) | Notes |

| PAC-1 | Procaspase-3 | Activator | 0.22 µM tocris.com | Activates by chelating inhibitory zinc ions. nih.gov |

| PAC-1 | Procaspase-7 | Activator | 4.5 µM tocris.com | Less efficient activation compared to procaspase-3. |

| Zinc (Zn²⁺) | Procaspase-3 | Inhibitor | - | Its inhibition is reversed by PAC-1. nih.gov |

Irreversible Inhibition Mechanisms

Current scientific literature does not support a mechanism of irreversible inhibition for PAC-1. wikipedia.orgknyamed.comucl.ac.uk Irreversible inhibitors typically form strong, covalent bonds with their target enzyme, leading to permanent inactivation. knyamed.commdpi.com The established mechanism of PAC-1 involves non-covalent chelation of zinc ions, which is a reversible process. nih.gov The removal of PAC-1 would allow zinc to once again bind and inhibit procaspase-3. This reversible nature is a key feature of its action, allowing for controlled activation of the apoptotic pathway.

Modulation of Protein-Protein and Protein-Nucleic Acid Interactions

PAC-1's primary function is to modulate protein conformation and subsequent protein-protein interactions within the apoptotic cascade. nih.govfrontiersin.org By removing inhibitory zinc from procaspase-3, PAC-1 allows the zymogen to adopt a catalytically competent conformation. nih.gov This conformational change is critical for the initial auto-activation step, where one molecule of procaspase-3 can cleave and activate another. wikipedia.org This event initiates a catalytic cascade, leading to the rapid and widespread activation of the procaspase-3 pool within the cell, a crucial protein-protein interaction for executing apoptosis. wikipedia.org

There is currently no evidence to suggest that PAC-1 directly modulates protein-nucleic acid interactions. nih.govthermofisher.com Its activity is centered on the activation of a specific protease within the cytoplasm.

Downstream Signaling Pathway Modulation by Compound PAC-1

The modulation of downstream signaling pathways by PAC-1 is a direct consequence of its ability to generate active caspase-3. wikipedia.orgdrugbank.com Caspase-3 is an effector caspase that cleaves a wide array of cellular proteins, thereby dismantling the cell and triggering the morphological and biochemical hallmarks of apoptosis. nih.gov

Investigations of Second Messenger Systems

The primary mechanism of PAC-1, zinc chelation, does not directly involve the modulation of classical second messenger systems such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP₃), or diacylglycerol (DAG). nih.gov The signaling cascade initiated by PAC-1 originates from the direct activation of a zymogen protease. While the resulting apoptotic process is a complex signaling event, the initial action of PAC-1 itself bypasses the need for traditional second messenger generation to achieve its effect.

Kinase/Phosphatase Activity Assays

Assays of kinase and phosphatase activity following PAC-1 treatment reveal significant downstream modulation as a result of caspase-3 activation. A key pro-survival signaling pathway often dysregulated in cancer is the PI3K/AKT pathway. Activated caspase-3, generated by PAC-1, has been shown to cleave and inactivate the serine/threonine-protein kinase AKT1. drugbank.comresearchgate.net This cleavage abrogates the pro-survival signals transmitted by AKT, thereby tipping the cellular balance towards apoptosis. This effect has been confirmed in studies using Western blot analysis, which show a time-dependent decrease in the levels of phosphorylated (active) AKT in cancer cells treated with PAC-1. researchgate.net

Another critical target of caspase-3 is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage and inactivation of PARP by caspase-3 is a classic hallmark of apoptosis and is readily observed in cells treated with PAC-1. researchgate.net

Interactive Table: Downstream Protein Targets Modulated by PAC-1 Induced Caspase-3 Activation

| Target Protein | Protein Class | Effect of Caspase-3 Cleavage | Consequence | Reference |

| Procaspase-3 | Zymogen Protease | Activation | Amplification of apoptotic signal | wikipedia.orgnih.gov |

| AKT1 | Serine/Threonine Kinase | Inactivation | Inhibition of pro-survival signaling | drugbank.comresearchgate.net |

| PARP | DNA Repair Enzyme | Inactivation | Prevention of DNA repair, hallmark of apoptosis | researchgate.net |

| Gasdermin-E (GSDME) | Pore-forming protein | Activation | Induction of pyroptosis | drugbank.com |

Comprehensive Analysis of Cellular Effects Induced by Compound PAC-1

The defining cellular effect of PAC-1 is the induction of apoptosis. This effect is particularly pronounced in cancer cells, which often exhibit significantly higher levels of procaspase-3 compared to normal, healthy cells. wikipedia.org This differential expression provides a therapeutic window, allowing PAC-1 to selectively target and eliminate malignant cells. wikipedia.orgecancer.org

Comprehensive cellular analyses have demonstrated several key effects of PAC-1 in pre-clinical cancer models:

Induction of Apoptosis: Treatment of various cancer cell lines with PAC-1 leads to a robust apoptotic response, as measured by methods like Annexin V/propidium iodide staining and flow cytometry. nih.gov

Inhibition of Cell Proliferation: By triggering cell death, PAC-1 effectively halts the proliferation of cancer cells. researchgate.net

Synergistic Activity: PAC-1 has been shown to work synergistically with conventional chemotherapeutic agents, such as doxorubicin (B1662922) and temozolomide (B1682018), as well as targeted therapies like BRAF and MEK inhibitors, enhancing their anti-cancer efficacy. wikipedia.org

Activation of Caspase Cascade: Cellular assays confirm a time-dependent activation of initiator caspases (e.g., caspase-8) and effector caspases (caspase-3 and -7) upon PAC-1 treatment. researchgate.net

Interactive Table: Summary of PAC-1 Cellular Effects in Pre-clinical Models

| Cell Line | Cancer Type | Observed Effects | Reference |

| SKOV-3 | Ovarian Cancer | Inhibition of proliferation, activation of caspases-3, -7, -8, cleavage of PARP, deactivation of AKT | researchgate.net |

| U-937 | Lymphoma | Induction of apoptosis (Annexin V positive) | nih.gov |

| Various | End-stage cancers (human trial) | Stalled tumor growth in neuroendocrine cancers, some therapeutic activity against sarcomas | ecancer.org |

| Various | Pet dogs with spontaneous cancers | Anti-cancer effects in lymphoma, meningioma, and osteosarcoma | ecancer.org |

Impact on Cellular Homeostasis and Stress Responses

Withaferin A significantly disrupts cellular homeostasis, primarily by inducing proteotoxic and oxidative stress, which in turn activates robust cellular stress responses. A key mechanism is the inhibition of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. nih.govplos.org This inhibition leads to an accumulation of misfolded and ubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress. nih.govmdpi.com

In various cancer cell lines, WA treatment leads to the upregulation of signature ER stress markers. frontiersin.orgnih.gov Studies have demonstrated increased phosphorylation of eukaryotic initiation factor 2α (eIF-2α) and upregulation of Glucose-Regulated Protein 78 (GRP78/BiP), GRP94, and the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein). frontiersin.orgnih.govnih.gov This ER stress response is a critical factor in the cellular decision between adaptation and apoptosis. mdpi.comnih.gov

Furthermore, WA induces the production of Reactive Oxygen Species (ROS), contributing to a state of oxidative stress. nih.govnih.govjbuon.com This oxidative stress can mediate the ER stress response and is linked to the induction of apoptosis. nih.govnih.gov In response to this proteotoxic and oxidative stress, cells also activate the heat shock response, leading to the accumulation of heat shock proteins (HSPs) like HSP70 and HSP30, which act as molecular chaperones to manage damaged proteins. nih.gov

| Cell Line/Model | Key Findings | Stress Response Markers | Reference |

|---|---|---|---|

| Xenopus laevis A6 Kidney Epithelial Cells | Inhibited proteasome activity, induced ER stress and heat shock response. | ↑ Ubiquitinated proteins, ↑ BiP, ↑ GRP94, ↑ HSP70, ↑ HSP30 | nih.gov |

| Human Renal Carcinoma (Caki) Cells | Induced ER stress-mediated apoptosis. | ↑ p-eIF-2α, ↑ GRP78, ↑ CHOP | nih.gov |

| Colorectal Cancer (CRC) Cells | Induced ER stress leading to apoptosis and autophagy (in combination with 5-FU). | ↑ BiP, ↑ PERK, ↑ CHOP, ↑ ATF-4, ↑ p-eIF2α | e-century.us |

| Human Colorectal Cancer Cells | Induced apoptosis through ROS-mediated mitochondrial dysfunction. | ↑ ROS accumulation | nih.gov |

Modulation of Autophagy and Cellular Senescence Pathways

Withaferin A has a dual and complex role in modulating autophagy, a cellular recycling process. In some contexts, it induces autophagy as a pro-death mechanism. For instance, in colorectal cancer cells, WA, particularly in combination with 5-fluorouracil, triggers ER stress-mediated autophagy. e-century.us This is evidenced by the conversion of LC3B-I to LC3B-II and changes in the expression of Beclin1 and p62/SQSTM1. e-century.us

Conversely, other studies show that WA can block the final stages of autophagy. In breast cancer cells, WA was found to be a potent lysosomal inhibitor that blocks autophagic flux. nih.gov While it increases the formation of autophagosomes and their fusion with lysosomes, it inhibits the protein degradation activity within the autolysosomes. nih.gov This blockade prevents the recycling of cellular components, leading to an energy crisis and subsequent apoptosis. nih.gov

In addition to autophagy, WA can induce cellular senescence, a state of irreversible cell cycle arrest. researchgate.netuantwerpen.be Treatment of certain cancer stem-like cells with WA resulted in the cells acquiring a senescent phenotype, characterized by an enlarged and flattened morphology and positive staining for senescence-associated β-galactosidase (SA-β-gal). researchgate.net This induction of senescence is linked to the upregulation of the cyclin-dependent kinase inhibitor p21Cip1 and the activation of DNA damage responses, indicated by the presence of γH2AX foci. researchgate.netuantwerpen.benih.gov

Influence on Organelle Functionality

The pharmacodynamic effects of Withaferin A are profoundly linked to its ability to disrupt the function of key organelles, especially the endoplasmic reticulum and mitochondria.

Endoplasmic Reticulum (ER) Stress: As detailed in section 3.2.1, WA is a potent inducer of ER stress across multiple cell types. frontiersin.orgnih.govmdpi.com By causing the accumulation of misfolded proteins, it activates all three branches of the Unfolded Protein Response (UPR). frontiersin.orgmdpi.come-century.us The sustained activation of the PERK/eIF-2α/ATF4/CHOP pathway is a frequently cited mechanism through which WA-induced ER stress leads to apoptosis. frontiersin.orgmdpi.com

Mitochondrial Activity: WA significantly impacts mitochondrial function, often leading to mitochondrial-dependent apoptosis. nih.govjbuon.com A common mechanism is the generation of ROS, which leads to a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial dysfunction. jbuon.commdpi.com This disruption facilitates the release of cytochrome c into the cytosol, which in turn activates the caspase cascade (caspase-9 and -3) and initiates apoptosis. jbuon.commdpi.com

However, the effect on mitochondria can be context-dependent. In a study on adaptation to extreme hypoxia, WA was shown to enhance mitochondrial quality control by promoting both the removal of damaged mitochondria (mitophagy) via a BNIP3-mediated pathway and the generation of new, functional mitochondria (mitochondrial biogenesis) through the PGC-1α pathway. mdpi.comnih.gov This suggests a protective role in certain stress conditions by maintaining mitochondrial respiration and ATP production. mdpi.comnih.gov

| Organelle | Cellular Process | Effect of Withaferin A | Key Molecular Mediators | Reference |

|---|---|---|---|---|

| Endoplasmic Reticulum | Protein Folding & Stress Response | Induces ER Stress / UPR | ↑ p-eIF-2α, ↑ GRP78, ↑ CHOP, ↑ PERK | frontiersin.orgnih.govmdpi.comnih.gove-century.us |

| Mitochondria | Apoptosis | Induces mitochondrial dysfunction | ↑ ROS, ↓ MMP, ↑ Cytochrome c release | nih.govjbuon.com |

| Mitochondria | Quality Control (Hypoxia) | Enhances mitophagy and biogenesis | ↑ BNIP3, ↑ PGC-1α | mdpi.comnih.gov |

| Lysosome | Autophagy | Inhibits lysosomal degradation activity | Blockade of autophagic flux | nih.gov |

Analysis of Cellular Morphological Changes

Treatment with Withaferin A induces distinct and significant changes in cellular morphology. A widely reported effect is the reorganization of the cytoskeleton. mdpi.comnih.gov WA is known to bind directly to the intermediate filament protein vimentin (B1176767), causing the vimentin network to collapse from its normally widespread filamentous state into a perinuclear aggregate. mdpi.comnih.gov This cytoskeletal disruption is accompanied by a change in cell shape, with cells becoming more rounded and less motile. nih.gov

In the context of senescence, WA-treated cells are observed to become enlarged, flattened, and irregularly shaped, often containing an increase in intracellular granules. researchgate.net In non-small cell lung cancer (NSCLC) cells, incubation with WA resulted in significant changes indicative of decreased cell viability and increased cell death. nih.gov These morphological alterations reflect the profound internal turmoil caused by the compound, from cytoskeletal collapse to the execution of cell death or senescence programs. researchgate.netnih.gov

Structure Activity Relationship Sar and in Silico Modeling of Compound Unii 19moj78e62

Derivation and Interpretation of Structure-Activity Relationships (SAR) for Larotrectinib Analogues

SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For Larotrectinib, these studies have been crucial in identifying the key molecular features that govern its potent inhibition of TRK kinases. researchgate.net

Pyrazolopyrimidine Core: This heterocyclic system is essential for anchoring the inhibitor within the ATP-binding pocket of the TRK kinase domain. It forms crucial hydrogen bonds with the hinge region of the enzyme, a common interaction mode for kinase inhibitors. researchgate.net

(R)-Pyrrolidine Moiety: The (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl) moiety is a critical determinant of potency and selectivity. The specific stereochemistry of the pyrrolidine (B122466) ring is vital for optimal orientation within the binding site.

3-Hydroxypyrrolidine-1-carboxamide: This group engages in key interactions that enhance binding affinity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming interactions with residues in the solvent-front region of the kinase.

2,5-Difluorophenyl Group: This group extends into a hydrophobic pocket. The fluorine atoms contribute to the binding affinity through favorable electronic interactions and by modulating the lipophilicity of the molecule. iiste.org

SAR studies on related scaffolds, such as 3-vinylindazole and 2,4-diaminopyrimidine (B92962) derivatives, have been conducted to develop new TRK inhibitors, some with activity against Larotrectinib-resistant mutations. researchgate.netcumbria.ac.uk For example, a study on 3-vinylindazole derivatives identified a compound (7mb) that showed potent inhibition against both wild-type TRK and clinically relevant resistance mutations like TRKA G667C. cumbria.ac.uk

| Scaffold/Analogue Class | Key Modification | Target | Activity (IC50 in nM) | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Ribociclib-related (Compound 6t) | TRKA | 450 | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine | Ribociclib-related (Compound 6s) | TRKA | N/A | researchgate.net |

| 3-Vinylindazole | Compound 7mb | TRKA | 1.6 | cumbria.ac.uk |

| 3-Vinylindazole | Compound 7mb | TRKB | 2.9 | cumbria.ac.uk |

| 3-Vinylindazole | Compound 7mb | TRKC | 2.0 | cumbria.ac.uk |

| 2,4-Diaminopyrimidine | Compound 19k (Czw-124) | Pan-TRK | Potent inhibitor | researchgate.net |

The precise fit of Larotrectinib into the TRK active site is governed by a combination of steric and electronic complementarity.

Steric Effects: The conformation of the pyrrolidine ring is sterically constrained to fit optimally in the binding pocket. The development of next-generation macrocyclic inhibitors like Selitrectinib (LOXO-195) was based on introducing conformational limitations to overcome steric clashes that arise from resistance mutations. nih.govaacrjournals.org For instance, mutations at the gatekeeper residue (e.g., TRKA G595R) can cause steric hindrance that reduces the binding affinity of first-generation inhibitors like Larotrectinib. nih.gov

Electronic Effects: The electronic properties of the functional groups are critical for binding. ashp.org The difluorophenyl ring's electron-withdrawing fluorine atoms influence the molecule's interaction with the hydrophobic pocket. The pyrazolopyrimidine core's nitrogen atoms are key electron donors for hydrogen bonding to the kinase hinge. researchgate.net The hydroxyl group of the carboxamide moiety also provides crucial electronic interactions. ashp.org Computational studies using Density Functional Theory (DFT) have been employed to analyze the electronic structure of Larotrectinib and its halogenated derivatives to understand these effects better. iiste.org

Contribution of Specific Functional Groups to Biological Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of Larotrectinib Derivatives

QSAR modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.commedcraveonline.com These models are valuable for predicting the activity of new derivatives before their synthesis, thus saving time and resources. rjptonline.orggrowingscience.com

Various statistical methods are employed to develop and validate robust QSAR models for kinase inhibitors. nih.gov

Model Development: Common methods include 2D-QSAR, which uses topological descriptors, and 3D-QSAR, which considers the three-dimensional properties of molecules. nih.gov 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently used. researchgate.neteurekaselect.com These methods calculate steric and electrostatic fields around a set of aligned molecules to derive a correlation with their biological activity. researchgate.net More recently, machine learning algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Neural Networks have been integrated into QSAR modeling to handle complex, non-linear relationships. nih.govmdpi.compreprints.orgcresset-group.com

Model Validation: Rigorous validation is essential to ensure a QSAR model is robust and predictive. researchgate.net Internal validation is often performed using the leave-one-out (LOO) cross-validation technique, which yields a cross-validation coefficient (q²). researchgate.neteurekaselect.com External validation involves splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive power on unseen compounds). researchgate.net Key statistical parameters for validation include the conventional correlation coefficient (r²), the cross-validated coefficient (q²), and the predictive r² (pred_r²) for the external test set. growingscience.comresearchgate.net

| Study/Inhibitor Class | QSAR Method | r² (Training Set) | q² (Internal Validation) | r²_pred (External Validation) | Reference |

|---|---|---|---|---|---|

| 7-azaindole (TRKA Inhibitors) | CoMFA | 0.98 | 0.51 | 0.74 | researchgate.neteurekaselect.com |

| 7-azaindole (TRKA Inhibitors) | CoMSIA | 0.98 | 0.64 | 0.80 | researchgate.neteurekaselect.com |

| Indazole (TTK Inhibitors) | 2D-QSAR (MLR) | 0.9512 | 0.8998 | 0.8661 | growingscience.com |

| Indazole (TTK Inhibitors) | 3D-QSAR (kNN-MFA) | N/A | 0.9132 | N/A | growingscience.com |

| FLT3 Kinase Inhibitors | Machine Learning (RFR) | N/A | 0.926 | 0.941 | mdpi.com |

QSAR models, when properly developed and validated, can be powerful predictive tools. rjptonline.org Models with high r², q², and pred_r² values demonstrate a strong correlation between structure and activity and can reliably predict the potency of novel compounds within their applicability domain. growingscience.comresearchgate.net The contour maps generated from 3D-QSAR studies also provide visual insights, guiding the design of new molecules by highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. researchgate.net

However, QSAR models have inherent limitations. Their predictive accuracy is highly dependent on the quality, size, and diversity of the training data. mdpi.comresearchgate.net Models trained on a narrow range of chemical structures may fail to predict the activity of compounds outside this chemical space (the applicability domain). researchgate.net There is also a risk of overfitting, where a model performs exceptionally well on the training data but poorly on new data. researchgate.net Therefore, rigorous external validation and a clear definition of the model's scope are critical for its practical application. researchgate.net

Statistical Methods for Model Development and Validation

Advanced Computational Chemistry Approaches for Larotrectinib

Advanced computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have been indispensable in understanding the molecular interactions of Larotrectinib. iiste.orgups.edu.ec These structure-based design techniques provide atomic-level insights into how the drug binds to its target. nih.gov

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within a protein's active site. mdpi.com Studies on Larotrectinib have used programs like AutoDock Vina to simulate its binding to the TRK kinase domain. ups.edu.ecmdpi.com These simulations have confirmed that Larotrectinib binds in the ATP pocket, interacting with key residues. Docking studies have also been used to compare the binding affinity of Larotrectinib with other potential inhibitors and to investigate the impact of resistance mutations. mdpi.comnih.gov For example, docking data showed that Larotrectinib interacts with the active (DFG-in) form of wild-type TRKA with a high affinity, which is reduced in certain mutant forms like TRKA G667C. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, allowing for the analysis of conformational changes and the stability of interactions. nih.gov MD simulations and homology modeling were used to examine the differential sensitivity of TRK mutations to Larotrectinib and other inhibitors, providing a rationale for why some mutations confer resistance. nih.gov These computational tools were also integral in the rational design of the next-generation inhibitor LOXO-195 (Selitrectinib) to overcome anticipated resistance to Larotrectinib. acs.org

| Target Protein | Computational Method | Binding Affinity / Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| NTRK | Molecular Docking (PyRx/Vina) | -7.7 kcal/mol | HIS A:690, ASP A:710 | mdpi.com |

| TRKA (wild-type) | Molecular Docking | Dissociation Constant (nM): 0.05 | N/A | nih.gov |

| TRKA V573M Mutant | Molecular Docking | Dissociation Constant (nM): 0.35 | N/A | nih.gov |

| TRKA G667C Mutant | Molecular Docking | Dissociation Constant (nM): 2.0 | N/A | nih.gov |

| TRKA, TRKB, TRKC | Molecular Docking (AutoDock Vina) | Identified binding site | Interaction with all three TRK kinases | ups.edu.ec |

Molecular Docking Simulations of Compound [UNII-19MOJ78E62]-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of compound this compound, identified as Cediranib, molecular docking simulations have been instrumental in elucidating its binding mechanisms to various protein targets. These simulations provide critical insights into the interactions that govern the compound's inhibitory activity.

Research has shown that Cediranib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). drugbank.com Docking studies targeting the VEGF protein in the context of Glioblastoma identified Cediranib as a top-performing established drug. nih.gov The simulations revealed a high affinity score, suggesting strong inhibitory potential against VEGF. nih.gov The process for these simulations often involves preparing the target protein by identifying potential binding cavities and optimizing the ligand structure. nih.gov For instance, in one study, a cavity with a volume of 13.825 ų was targeted for docking, using parameters like a maximum of 1,500 iterations and a grid resolution of 0.2 Å. nih.gov

Further docking studies have explored Cediranib's interaction with other kinases. When docked against the EML4-ALK fusion protein, a target in non-small cell lung cancer, Cediranib was evaluated alongside other tyrosine kinase inhibitors. nih.gov Using software like Accelrys Discovery Studio, researchers identified several potential binding sites on the ALK portion of the fusion protein. nih.gov The binding scores indicated that Cediranib had a notable affinity for these sites. For example, in one analysis of binding sites on isoform 3b of the EML4-ALK protein, Cediranib was among the top three binders for site 10. nih.gov

The versatility of Cediranib's core structure is also explored through docking studies of its analogs and related compounds against targets like the Epidermal Growth Factor Receptor (EGFR) kinase. semanticscholar.orgacs.org These studies help in understanding the structure-activity relationship (SAR), revealing how specific chemical modifications can influence binding affinity. acs.org For example, docking studies on quinazoline (B50416) derivatives, a class to which Cediranib belongs, against the EGFR kinase (PDB code: 1M17) have shown how different substitutions on the quinazoline scaffold affect interaction energies and binding modes. semanticscholar.org

The primary software and tools utilized in these simulations include:

Schrodinger Suite: For ligand optimization. nih.gov

Molegro Virtual Docker: For performing the flexible docking calculations. nih.gov

Accelrys Discovery Studio Visualizer: For molecular visualization and analysis of interactions. nih.govnih.gov

MOE (Molecular Operating Environment): Used for docking studies of related derivatives against EGFR kinase. semanticscholar.orgacs.org

The key interactions observed in these simulations typically involve hydrogen bonds and electrostatic interactions between the ligand and the amino acid residues within the active site of the target protein.

| Target Protein | Software/Method | Key Findings | Reference |

|---|---|---|---|

| VEGF (Glioblastoma) | Molegro Virtual Docker | Demonstrated high affinity score and superior inhibitory potential compared to other established drugs. | nih.gov |

| EML4-ALK (Isoform 3b, Site 10) | Accelrys Discovery Studio (LigandFit) | Ranked among the top 3 binders, indicating potential inhibitory activity. | nih.gov |

| EGFR Kinase (PDB: 1M17) | MOE | Docking of related quinazoline derivatives helped elucidate binding modes and structure-activity relationships. | semanticscholar.orgacs.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. mdpi.com This technique complements molecular docking by providing a dynamic view of the ligand-receptor complex, assessing its stability and conformational flexibility in a simulated physiological environment. mdpi.comnih.gov For Cediranib (this compound), MD simulations have been crucial for validating docking results and understanding the nuances of its binding stability. scilit.com

MD simulations typically follow molecular docking to refine the predicted binding pose and evaluate its stability. The simulation tracks the trajectory of the complex over a specific period, allowing for the analysis of structural changes, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand. A stable RMSD for the complex over the simulation time suggests a stable binding interaction.

In studies involving kinase inhibitors, MD simulations are used to explore the conformational landscape of the protein upon ligand binding. mdpi.com For example, simulations can reveal how the binding of Cediranib to a target like VEGFR-2 or EML4-ALK induces or stabilizes specific protein conformations that are essential for its inhibitory effect. These simulations can run from a few nanoseconds to microseconds, depending on the complexity of the system and the specific research question. mdpi.com The stability of the complex is often maintained by a network of hydrogen bonds and other non-covalent interactions, which can be monitored throughout the simulation. nih.gov

The general workflow for MD simulations involves:

System Setup: The docked complex is placed in a simulation box, typically filled with water molecules to mimic an aqueous environment, and ions are added to neutralize the system. plos.org

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure to achieve a stable state.

Production Run: The main simulation is run for an extended period, during which trajectory data is collected for analysis. plos.org

| Simulation Aspect | Purpose | Common Tools | Key Metrics Analyzed |

|---|---|---|---|

| Conformational Analysis | To study the dynamic changes in the protein and ligand structure upon binding. | GROMACS, AMBER | Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg) |

| Binding Stability | To assess the stability of the ligand-receptor complex over time. | GROMACS, NAMD | Hydrogen bond analysis, Root-Mean-Square Fluctuation (RMSF), Binding free energy calculations (MM/PBSA) |

| Interaction Mapping | To identify and characterize key amino acid residues involved in stable binding. | VMD, PyMOL | Interaction energy decomposition, Residue interaction maps |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. unige.ch These methods provide a fundamental understanding of a compound's behavior at the subatomic level, which is not accessible through classical mechanics-based methods like molecular docking or dynamics. qulacs.org For Cediranib (this compound), quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate its electronic properties, which are directly linked to its chemical reactivity and biological activity. researchgate.netmdpi.com

DFT is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net These calculations can determine various molecular properties, including:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential on the molecule's surface to identify regions that are rich or deficient in electrons. This helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Chemical Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electronegativity, which provide further insights into the molecule's reactivity. mdpi.com

Quantum chemical calculations are performed using specialized software packages like Gaussian or CFOUR. uni-mainz.de The results from these calculations can be used to rationalize experimental observations and to guide the design of new, more potent analogs by modifying the electronic properties of the lead compound. chemrxiv.org

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |

| Chemical Hardness/Softness | A measure of the molecule's resistance to change in its electron distribution. | Relates to the stability and reactivity of the molecule according to the Hard and Soft Acids and Bases (HSAB) principle. |

Pre Clinical Pharmacological Research and Drug Discovery Implications of Compound Unii 19moj78e62

In Vitro Efficacy Studies of Compound [UNII-19MOJ78E62] in Disease Models

Assays for Potency and Efficacy in Relevant Cell Lines and Primary Cell Cultures

The primary mechanism of action of Rucaparib involves the inhibition of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which are critical for DNA repair. europa.eu In vitro studies have demonstrated that this inhibition leads to the trapping of PARP-DNA complexes, resulting in increased DNA damage, apoptosis, and ultimately, cell death. europa.euhemonc.org This effect is particularly pronounced in cancer cells with pre-existing defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, a concept known as synthetic lethality. europa.eu

Rucaparib has shown potent anti-proliferative activity across a range of cancer cell lines. In human ovarian cancer cell lines, it effectively inhibited the proliferation of 26 out of 39 lines, particularly those with low expression of genes involved in homologous recombination (HR). nih.gov The BRCA2 mutant ovarian cancer cell line, PEO1, was notably sensitive, showing a significant decrease in live cells upon treatment. mdpi.com This cytotoxic effect is linked to an increase in DNA damage, as evidenced by a marked increase in γ-H2AX foci, a biomarker for DNA double-strand breaks. nih.gov For instance, in PEO1 and SKOV3 ovarian cancer cells, γ-H2AX foci increased by over 27-fold following Rucaparib treatment. nih.gov

The efficacy of Rucaparib has also been demonstrated in other cancer types. In atypical teratoid rhabdoid tumor (ATRT) cell lines (BT16 and MAF737), Rucaparib inhibited cell growth with IC50 values of 916 nM and 973 nM, respectively, and suppressed their clonogenic potential. oup.com Furthermore, in glioblastoma (GBM) cell models, Rucaparib demonstrated efficacy in neurosphere formation assays. nih.gov

Table 1: In Vitro Efficacy of Rucaparib in Various Cancer Cell Lines

| Cell Line | Cancer Type | Efficacy Metric | Result | Citation |

|---|---|---|---|---|

| PEO1 | Ovarian Cancer (BRCA2 mutant) | Cell Viability | Significant decrease in live cells | mdpi.com |

| SKOV3 | Ovarian Cancer | DNA Damage (γ-H2AX foci) | 27.1-fold increase | nih.gov |

| BT16 | Atypical Teratoid Rhabdoid Tumor | Growth Inhibition (IC50) | 916 nM | oup.com |

| MAF737 | Atypical Teratoid Rhabdoid Tumor | Growth Inhibition (IC50) | 973 nM | oup.com |

| GBM12 | Glioblastoma | Neurosphere Formation (IC50) | 3.3 µM (as monotherapy) | nih.gov |

Synergistic and Antagonistic Effects with Other Research Compounds

Pre-clinical studies have explored the potential of Rucaparib to enhance the efficacy of other anti-cancer agents. A significant synergistic effect was observed when Rucaparib was combined with the alkylating agent temozolomide (B1682018) (TMZ) in glioblastoma models. In vitro, the combination of Rucaparib and TMZ was highly effective in short-term explant cultures derived from GBM12 xenografts. nih.govaacrjournals.org The IC50 for neurosphere formation in GBM12 cells was reduced from 3.3 µM with TMZ alone to 1.9 µM when combined with 3 µM Rucaparib. nih.govaacrjournals.org

Similarly, Rucaparib has been shown to sensitize cancer cells to radiation. In ATRT models, pre-treatment with Rucaparib sensitized the cells to the effects of radiation, suggesting a potential combination therapy strategy. oup.com These findings highlight the role of Rucaparib not only as a monotherapy but also as a potent chemosensitizing and radiosensitizing agent. dovepress.com

Biochemical Interactions and Metabolic Fate of Compound [this compound] in Non-Human Systems

In Vitro Metabolic Stability and Metabolite Identification in Animal Microsomes and Hepatocytes

In vitro studies using liver microsomes from various species are crucial for predicting a drug's metabolic fate. srce.hr Rucaparib exhibits a generally low metabolic turnover rate in human liver microsomes. biorxiv.orgfda.gov Studies comparing its stability across different species' liver microsomes have been conducted to inform the selection of appropriate animal models for further pharmacokinetic studies. For example, one study on a different compound highlighted how stability can vary significantly, with the compound being most stable in monkey liver microsomes and least stable in dog liver microsomes. researchgate.net For Rucaparib, the primary metabolic pathways identified are oxidation, N-demethylation, N-methylation, and glucuronidation. europa.euspandidos-publications.com

The principal metabolite of Rucaparib is known as M324, a product of oxidative deamination. europa.eubiorxiv.org This metabolite has been detected in multiple species, including mice, rats, dogs, and monkeys. biorxiv.org In animal models, such as Capan-1 tumor-bearing mice, plasma concentrations of M324 can exceed those of the parent drug, Rucaparib, although its concentration within tumor cells is lower. biorxiv.org Despite being less potent than Rucaparib, M324 can still reach micromolar concentrations in mouse tumor cells. biorxiv.org

Investigation of Enzyme Induction and Repression by Compound [this compound] in Pre-clinical Models

Rucaparib has been shown to interact with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. In vitro studies using cultured human hepatocytes revealed that Rucaparib can induce CYP1A2 in a concentration-dependent manner. europa.eunih.gov Conversely, it has been observed to down-regulate or decrease the messenger RNA of CYP2B6 and CYP3A4 at clinically relevant exposures. europa.eunih.gov These interactions suggest a potential for drug-drug interactions when Rucaparib is co-administered with other agents that are substrates, inducers, or inhibitors of these enzymes. arxiv.org

Table 2: Effects of Rucaparib on Cytochrome P450 Enzymes in Human Hepatocytes

| Enzyme | Effect | Citation |

|---|---|---|

| CYP1A2 | Induction | europa.eunih.gov |

| CYP2B6 | Down-regulation | europa.eunih.gov |

Characterization of Non-Human Metabolic Pathways and Metabolite Profiles

The metabolism of Rucaparib is primarily mediated by CYP2D6, with minor contributions from CYP1A2 and CYP3A4. europa.eudovepress.comspandidos-publications.comfrontiersin.org This has been confirmed through in vitro experiments with human recombinant CYP enzymes. fda.gov Following oral administration of radiolabeled Rucaparib to patients, unchanged Rucaparib and its major metabolite M324 were the most abundant circulating entities in plasma. europa.eu

In animal models, the metabolic profile appears consistent. Pharmacokinetic analysis in mice demonstrated that M324 is a major metabolite. biorxiv.org Rucaparib is also a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). europa.euaacrjournals.org This was demonstrated in studies using Madin-Darby canine kidney (MDCK) cells expressing these transporters and confirmed in vivo, where the brain-to-plasma ratio of Rucaparib was significantly higher in knockout mice lacking these transporters. aacrjournals.org This indicates that these efflux pumps limit the distribution of Rucaparib into the central nervous system. aacrjournals.org

Role of Compound [this compound] in Early-Stage Drug Discovery Processes

Belinostat emerged from a rational drug discovery project as a potent pan-inhibitor of human Class I and Class II histone deacetylases (HDACs). researchgate.net The initial design process was guided by the structures of known natural product and synthetic HDAC inhibitors, which was later refined using emerging structural data of the target enzymes. researchgate.net This effort validated the inhibition of HDACs as a significant therapeutic strategy in oncology. nih.gov

The fundamental pharmacophore of Belinostat, like other hydroxamate-based HDAC inhibitors, consists of three key motifs: a zinc-binding group (ZBG), a linker, and a "cap" group for surface recognition. nih.govtandfonline.com In Belinostat, the ZBG is a hydroxamic acid, which is essential for chelating the zinc ion in the active site of the HDAC enzyme. medsci.org This is connected to a linker, forming an N-hydroxycinnamamide fragment, a structure recognized as highly effective in HDAC inhibitor design. nih.gov The cap group interacts with the surface of the enzyme, influencing potency and selectivity. nih.gov Belinostat's development as a second-generation HDAC inhibitor, with its specific N-hydroxycinnamamide moiety, represented a significant step in the field. nih.gov

Optimization Strategies for Lead Compounds Derived from [this compound]

Belinostat itself has served as a lead compound for the design of new HDAC inhibitors with potentially improved properties. nih.gov Medicinal chemistry strategies focus on modifying its structure to enhance potency or alter isoform selectivity. A primary approach involves modifying the surface recognition "cap" group while retaining the highly active N-hydroxycinnamamide fragment that functions as the zinc-binding group and linker. nih.gov

One optimization study involved replacing the sulfonamide connecting unit in Belinostat's scaffold with an amide moiety. nih.gov While the initial amide analog showed lower potency than Belinostat, further structure-activity relationship (SAR) exploration led to significant improvements. The introduction of an electron-donating methoxy (B1213986) group on the phenyl ring of the cap structure resulted in an analog (Compound 7e ) with an IC₅₀ value of 11.5 nM, demonstrating potent HDAC inhibition. nih.gov

Another research effort focused on synthesizing a series of Belinostat derivatives to evaluate their antiproliferative activities. researchgate.net This study found that modifying the phenyl cap group with an electron-donating group, such as a methoxyl group at the para-position, resulted in a derivative (Compound 7f ) with an IC₅₀ of 0.090 µM. researchgate.netrsc.org This potency was approximately 3.5 times greater than that of the parent compound, Belinostat (IC₅₀ = 0.318 µM). researchgate.net Conversely, other substitutions, such as adding a ketoxime group, led to a 6.5-fold decrease in activity. rsc.org

| Compound | Modification from Belinostat | HDAC Inhibition IC₅₀ | Reference |

|---|---|---|---|

| Belinostat | Parent Compound | 0.318 µM | researchgate.net |

| Compound 7f | Replaced phenyl cap with 4-methoxyphenyl (B3050149) group | 0.090 µM | researchgate.net |

| Compound 7e | Replaced sulfonamide linker with amide; added 2-methoxy to phenyl cap | 11.5 nM (0.0115 µM) | nih.gov |

| Compound 7c | Replaced sulfonamidophenyl cap with simple benzyl (B1604629) group | 0.291 µM | rsc.org |

| Compound 7l | Modified with a ketoxime group | 2.141 µM | rsc.org |

Rational Approaches for Pharmacological Enhancement

The pharmacological enhancement of Belinostat and its derivatives is guided by rational, structure-based design principles. researchgate.net The goal is to optimize the interaction between the inhibitor and the HDAC enzyme's active site to improve potency, selectivity, and pharmacokinetic properties. nih.gov

A key rational approach is the use of molecular docking studies to predict the binding modes of newly designed analogs within the HDAC active site. nih.govresearchgate.net This computational method allows researchers to prioritize the synthesis of compounds that are predicted to have the strongest and most favorable interactions. For instance, the crystal structure of HDAC enzymes reveals surface grooves around the binding pocket that can be targeted by modifying the inhibitor's cap group to achieve better drug-target interactions. nih.gov

Rational design is also employed to confer selectivity for specific HDAC isoforms. The active site of HDAC6, for example, has a wider and shallower surface area compared to other isoforms. tandfonline.com This structural difference makes it possible to rationally design inhibitors with larger cap groups that fit preferentially into the HDAC6 active site, thereby achieving selectivity and potentially minimizing off-target effects. tandfonline.comresearchgate.net

Another rational strategy for pharmacological enhancement is the development of prodrugs to improve properties such as bioavailability. A boron-containing prodrug of Belinostat, ZL277, was rationally designed to enhance its pharmacokinetic profile. mdpi.com This approach aims to improve the delivery and concentration of the active drug, Belinostat, in target tissues. mdpi.com Furthermore, hybrid molecules have been designed by merging the pharmacophore of Belinostat with other biologically active scaffolds, such as contilisant, to create novel compounds with multi-target potential. acs.org

Advanced Analytical Characterization Techniques for Compound Unii 19moj78e62

High-Resolution Spectroscopic Analysis

Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of pharmaceutical compounds and their impurities. High-resolution techniques offer unparalleled detail regarding a molecule's atomic composition and connectivity.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules like Clofazimine (B1669197) Impurity B. While specific NMR data for this particular impurity is not widely published, the methodology applied to its parent compound, Cannabidiol (a common subject of advanced analytical studies for which extensive data exists), illustrates the approach. scielo.org.copdx.edu

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of hydrogen and carbon atoms. mdpi.com However, for complex structures, two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. scielo.org.co

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule's spin systems. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), mapping which protons are attached to which carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing critical information for piecing together the molecular skeleton. mdpi.com

By combining these 2D NMR datasets, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise structure of the impurity. scielo.org.coacs.org

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.govfrontiersin.org When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural confirmation through the analysis of fragmentation patterns. researchgate.netnih.gov This technique is routinely applied for the analysis of complex mixtures and the identification of trace components like impurities. researchgate.netjst.go.jp

In a typical analysis, the molecule of interest (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to create a fragmentation spectrum, which serves as a structural fingerprint. nih.gov

For a compound like Clofazimine Impurity B, HRMS would first confirm its exact mass (C₂₇H₂₃ClN₄, Monoisotopic Mass: 438.1611). guidechem.com Subsequently, MS/MS analysis would reveal characteristic fragmentation pathways. While specific fragmentation data for this impurity is scarce, analysis of related cannabinoids demonstrates the principle. For instance, Cannabidiol (CBD) shows distinct fragmentation in both positive and negative ionization modes. nih.gov In positive mode, the protonated molecule [M+H]⁺ fragments to produce characteristic ions, while in negative mode, the deprotonated molecule [M-H]⁻ yields different, but equally characteristic, fragments. nih.govfrontiersin.org This detailed fragmentation data is crucial for differentiating between isomers and related substances. researchgate.netnih.gov

Table 1: Illustrative HRMS/MS Fragmentation Data for Cannabidiol (CBD)

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Description of Fragment |

| Positive | 315.2318 [M+H]⁺ | 259.1693, 193.1224, 181.1223 | Loss from terpene moiety; Olivetol-related fragment; Resorcinol moiety. nih.gov |

| Negative | 313.2172 [M-H]⁻ | 245.1545, 179.1068 | Retro Diels-Alder fragmentation; Olivetol moiety. nih.govfrontiersin.org |

This table illustrates the type of data generated for structural analysis and is based on a different, well-studied compound due to the lack of published data for Clofazimine Impurity B.

Advanced Infrared and Raman Spectroscopy for Vibrational Fingerprinting